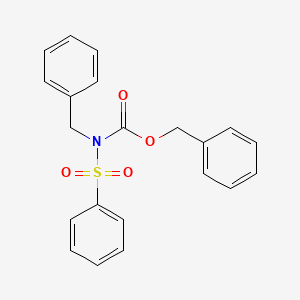
Butyl mercury phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl mercury phosphorodithioate is an organomercury compound that contains both mercury and phosphorus atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its ability to form stable complexes and its reactivity with other chemical species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl mercury phosphorodithioate typically involves the reaction of butyl mercury chloride with a phosphorodithioate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperature and pressure conditions, and purification steps to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl mercury phosphorodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) species and phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the mercury(II) species back to mercury(I) or elemental mercury.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various mercury and phosphorus-containing species, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl mercury phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of certain industrial chemicals and materials, including lubricants and additives.
Mécanisme D'action
The mechanism of action of butyl mercury phosphorodithioate involves its ability to form stable complexes with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The molecular pathways involved include the binding of the mercury atom to thiol groups in proteins, leading to the formation of stable mercury-thiol complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl mercury phosphorodithioate
- Ethyl mercury phosphorodithioate
- Phenyl mercury phosphorodithioate
Uniqueness
Butyl mercury phosphorodithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The butyl group can influence the compound’s solubility, stability, and interactions with other chemical species.
Propriétés
Numéro CAS |
30366-55-3 |
|---|---|
Formule moléculaire |
C16H36HgO4P2S4 |
Poids moléculaire |
683.3 g/mol |
Nom IUPAC |
dibutoxy-sulfanylidene-sulfido-λ5-phosphane;mercury(2+) |
InChI |
InChI=1S/2C8H19O2PS2.Hg/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
ZVVUPFYTWFMHBK-UHFFFAOYSA-L |
SMILES canonique |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Hg+2] |
Numéros CAS associés |
2253-44-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


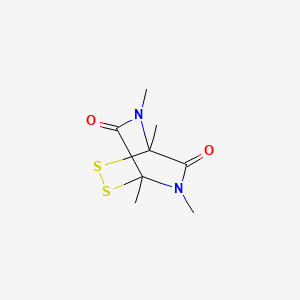
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
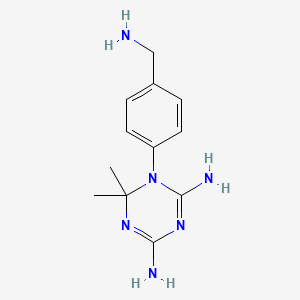

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
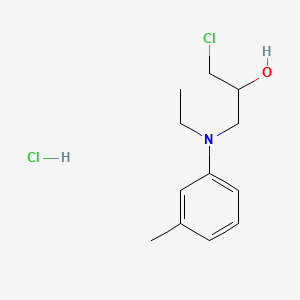

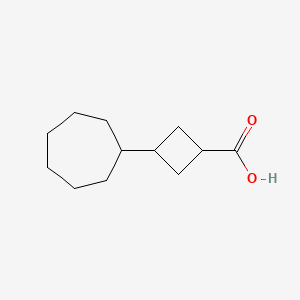
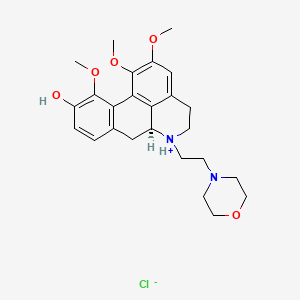
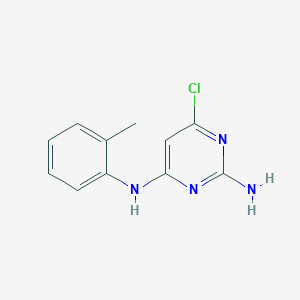

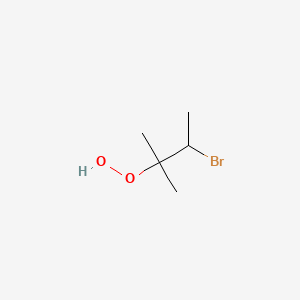
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
